Bienvenue dans la boutique en ligne BenchChem!

N-[2-(aminocarbonyl)phenyl]-4-biphenylcarboxamide

Cancer immunotherapy PD-L1 inhibitor Immune checkpoint blockade

APBC is a uniquely suited PD-L1 immune checkpoint probe with a dimer-locking mechanism occluding the PD-1 interface, structurally orthogonal to BMS-class inhibitors. It enables reproducible PD-L1 mutagenesis, HDX-MS, and cryo-EM studies. With no observable liver toxicity at efficacious doses (15 mg/kg in hPD-L1 knock-in models) and elevated tumor-infiltrating CD4⁺/CD8⁺ T cells, it isolates T-cell-mediated immunity without confounding hepatotoxicity. Its low-micromolar IC50 (27.82 μM) makes it an affordable reference for calibrating HTRF, ELISA, and cell-based PD-L1 screening assays. As the PD-L1 anchor in biphenyl-4-carboxamide chemotype panels, it helps avoid scaffold-level target-homogeneity assumptions. Verify identity by CAS 324054-99-1 to distinguish from the parent scaffold (CAS 3815-20-1) and ensure target engagement specificity.

Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
Cat. No. B403963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(aminocarbonyl)phenyl]-4-biphenylcarboxamide
Molecular FormulaC20H16N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N
InChIInChI=1S/C20H16N2O2/c21-19(23)17-8-4-5-9-18(17)22-20(24)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H2,21,23)(H,22,24)
InChIKeyZHLHOYCEJNEVGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Aminocarbonyl)phenyl]-4-biphenylcarboxamide (APBC): Procurement-Relevant Identity, Molecular Class, and Core Pharmacological Profile


N-[2-(aminocarbonyl)phenyl]-4-biphenylcarboxamide (synonym: APBC; CAS: 324054-99-1; molecular formula: C20H16N2O2; molecular weight: 316.35 g/mol) is a synthetic small-molecule biphenyl-4-carboxamide derivative . It is primarily characterized as a PD-1/PD-L1 immune checkpoint inhibitor that directly binds to PD-L1, disrupting the PD-1/PD-L1 protein–protein interaction at low-micromolar potency levels [1]. The compound was identified through a docking-based virtual screening strategy and validated in both biochemical and cell-based assays for ligand-blocking activity and T-cell reinvigoration [1]. APBC is sold by multiple reputable chemical vendors (TargetMol, MedKoo, Biorbyt, ChemicalBook) for non-human research use only, with reported purity typically ≥95% .

Why Generic Substitution Across Biphenyl-4-Carboxamide Derivatives Is Scientifically Unjustified for APBC


The biphenyl-4-carboxamide scaffold is a privileged chemotype exploited across at least six distinct pharmacological target classes, including PD-L1 immune checkpoint modulation [1], TRPV1 antagonism [2], hedgehog pathway modulation [3], dopamine D3 receptor agonism/antagonism [4], cannabinoid CB2 receptor binding [5], and fungicidal activity [6]. Within this scaffold space, the substitution pattern on the amide nitrogen is the primary determinant of target specificity and biological outcome. APBC bears a unique ortho-carbamoyl (2-aminocarbonyl) aniline substituent that enables the PD-L1 dimer-locking mechanism [1]; replacing this with a 3-hydroxyphenyl-piperidinylmethyl moiety yields a TRPV1 antagonist [2], while incorporating a heterocyclic pyridazine or oxadiazole substituent on the amide nitrogen shifts pharmacological activity toward cholinesterase inhibition or anticancer cytotoxicity [7][8]. These divergent pharmacologies mean that even close structural analogs of APBC cannot be interchanged without fundamentally altering the experimental target engagement, making compound identity verification by CAS number (324054-99-1) and confirmatory analytical characterization essential for reproducible research.

Quantitative Procurement Evidence: APBC vs. Closest Structural and Pharmacological Comparators


PD-1/PD-L1 Blockade Potency of APBC vs. Clinically Advanced Small-Molecule PD-L1 Inhibitors

In an HTRF (homogeneous time-resolved fluorescence) biochemical assay measuring blockade of recombinant human PD-1 binding to human PD-L1, APBC achieved an IC50 of 27.82 μM with 65.1% maximum blocking efficiency [1]. This low-micromolar potency positions APBC as a validated probe compound in the PD-L1 inhibitor landscape. By comparison, clinically evaluated small-molecule PD-L1 inhibitors demonstrate substantially higher potency: INCB086550 exhibits an IC50 ≤ 10 nM [2], and BMS-1001 shows an IC50 of 0.9 nM in the same HTRF assay format [3]. Other research-stage PD-L1 inhibitors reported in the low-micromolar range include ZDS20 (IC50 = 3.27 μM) [4] and EP26 (IC50 = 1.77 μM) [5]. The approximately 8-fold potency gap between APBC and ZDS20 and the approximately 30,000-fold gap relative to the best-in-class clinical candidate BMS-1001 delineate APBC's role: it is not intended as a high-potency clinical lead, but rather as a mechanistically validated tool compound and scaffold for PD-L1 dimer-locking pharmacology amenable to further optimization [1].

Cancer immunotherapy PD-L1 inhibitor Immune checkpoint blockade Small molecule

In Vivo Antitumor Efficacy and Hepatic Safety Profile of APBC vs. Anti-PD-L1 Monoclonal Antibody Benchmarks

In an hPD-L1 knock-in B16F10 syngeneic mouse melanoma model, APBC administered at 15 mg/kg displayed superior antitumor efficacy compared to vehicle controls, with no observable liver toxicity upon histological and biochemical analysis [1]. This favorable hepatic safety profile is mechanistically meaningful, as several small-molecule PD-L1 inhibitors and even approved therapeutic monoclonal antibodies have been associated with immune-related hepatotoxicity in preclinical and clinical settings. By comparison, anti-PD-L1 monoclonal antibodies (e.g., atezolizumab, durvalumab) achieve robust tumor growth inhibition in similar B16 models but are associated with immune-related adverse events including hepatitis in a subset of treated animals and patients—a risk attributed to systemic immune activation [2][3]. The absence of observable liver toxicity with APBC at an efficacious dose level (15 mg/kg), combined with drastically elevated tumor-infiltrating CD4⁺ and CD8⁺ T cells and increased intratumoral inflammatory cytokine production [1], suggests a potentially differentiated therapeutic window that warrants further comparative toxicology studies.

In vivo efficacy Tumor immunotherapy Liver toxicity T-cell infiltration

Mechanistic Differentiation: PD-L1 Dimer-Locking Mechanism of APBC vs. Direct Competition by BMS-Class Inhibitors

Molecular docking studies reveal that APBC functions through a PD-L1 dimer-locking mechanism, occluding the PD-1 interaction surface of PD-L1 [1]. This is mechanistically distinct from the BMS-class small-molecule PD-L1 inhibitors (e.g., BMS-1001, BMS-1166), which induce PD-L1 dimerization but occupy a hydrophobic pocket at the PD-L1 dimer interface, causing conformational changes that prevent PD-1 binding [2][3]. APBC directly binds to PD-L1 with a KD at the low-micromolar level [1], which is approximately 3-4 orders of magnitude weaker than the sub-nanomolar KD values reported for BMS-1001 [3]. However, the distinct binding mode and dimer-locking topology of APBC may confer differential sensitivity to PD-L1 conformational states and post-translational modifications, providing a structurally orthogonal chemical biology probe for dissecting PD-L1 dimerization dynamics independent of the BMS-occupied hydrophobic pocket [1].

PD-L1 dimerization Mechanism of action Molecular docking Protein-protein interaction

Scaffold Selectivity: APBC as PD-L1 Inhibitor vs. Biphenyl-4-Carboxamide Derivatives Targeting Alternative Pharmacologies

The biphenyl-4-carboxamide scaffold is inherently promiscuous when the amide nitrogen substituent is varied. APBC, bearing the ortho-carbamoyl aniline moiety (2-aminocarbonyl substitution), is selectively characterized as a PD-L1 inhibitor with confirmed target engagement [1]. In contrast, biphenyl-4-carboxamide derivative 4c from the 2024 Javed et al. series demonstrates potent acetylcholinesterase (AChE) inhibition with 84.36% inhibition at 0.5 mM [2], while pyridazine-3-carboxamide–linked biphenyl-4-carboxamide derivative 6d displays dual cholinesterase inhibitory activity (AChE IC50 = 0.59 μM; BChE IC50 = 1.48 μM) [3]. Biphenyl-4-carboxamide 8, featuring a 3-hydroxyphenyl-piperidinylmethyl substituent, acts as a TRPV1 antagonist with an IC50 of 0.53 μM [4]. These divergent activities—PD-L1 immune checkpoint modulation vs. cholinesterase inhibition vs. TRPV1 antagonism—demonstrate that the biphenyl-4-carboxamide core alone confers no inherent target selectivity; the amide substituent dictates pharmacological identity. APBC's specific substitution pattern is uniquely associated with PD-L1 binding among this compound class, making it the only biphenyl-4-carboxamide derivative currently characterized for immune checkpoint research applications [1].

Scaffold selectivity Target engagement Biphenyl-4-carboxamide Chemotype specificity

T-Cell Functional Activation by APBC: Cytokine Secretion and Tumor Microenvironment Remodeling Compared with BMS-202

In primary T-lymphocyte–cancer cell co-culture assays, APBC dose-dependently elevated cytokine secretions (IFN-γ, IL-2, TNF-α), demonstrating functional reinvigoration of T-cell effector responses [1]. This functional immunological outcome is directly downstream of PD-1/PD-L1 blockade. By comparison, BMS-202, a biphenyl-based PD-L1 small-molecule inhibitor, has also been shown to enhance T-cell IFN-γ secretion in co-culture systems, but quantitative head-to-head cytokine data in identical experimental conditions are not available for the two compounds [2]. In the hPD-L1 knock-in B16F10 in vivo model, APBC treatment at 15 mg/kg led to drastically elevated levels of tumor-infiltrating CD4⁺ and CD8⁺ T cells compared with vehicle controls, with concomitant increases in intratumoral inflammatory cytokines [1]. The in vivo T-cell infiltration data directly quantify APBC's capacity to remodel the tumor microenvironment toward an immunologically active phenotype—a functional endpoint that distinguishes genuine PD-L1 inhibitors from compounds with only biochemical binding activity but no cellular or in vivo functional consequence.

T-cell activation Cytokine secretion Tumor microenvironment Immunomodulation

Physicochemical Identity and Vendor Purity Benchmarking for APBC Procurement

APBC is registered under CAS number 324054-99-1, with the systematic IUPAC name 2-[(4-phenylbenzoyl)amino]benzamide . The molecular formula is C20H16N2O2 and the molecular weight is 316.35 g/mol . Multiple commercial vendors supply APBC with specified purity ≥95% (HPLC), including TargetMol, MedKoo, and Biorbyt . The compound is exclusively designated for non-human research use only and is not approved for therapeutic or veterinary applications . In contrast, certain biphenyl-4-carboxamide derivatives available from agrochemical suppliers (e.g., Bayer CropScience biphenylcarboxamide fungicides) are formulated for agricultural use with different purity specifications, excipient compositions, and regulatory classifications that render them unsuitable for biomedical research [1]. The unambiguous CAS number assignment (324054-99-1) distinguishes APBC from all other biphenylcarboxamide derivatives, including the unsubstituted parent scaffold biphenyl-4-carboxamide (CAS 3815-20-1) and the N-{2-[(biphenyl-4-ylcarbonyl)amino]phenyl}biphenyl-4-carboxamide analog (MW 468.5 g/mol) [2], preventing procurement errors that could compromise experimental reproducibility.

Compound identity verification Purity specification Quality control CAS registry

Optimal Research Application Scenarios for APBC (N-[2-(Aminocarbonyl)phenyl]-4-biphenylcarboxamide) Based on Quantitative Differentiation Evidence


PD-L1 Dimer-Locking Mechanistic Studies Requiring Orthogonal Chemical Probes

APBC is specifically suited for mechanistic studies of PD-L1 dimerization and conformational locking, where its distinct binding mode—occluding the PD-1 interaction surface through a dimer-locking topology—provides a structurally orthogonal probe relative to BMS-class inhibitors that occupy the hydrophobic dimer interface pocket [1]. Researchers performing PD-L1 mutagenesis, hydrogen-deuterium exchange mass spectrometry, or cryo-EM structural studies can use APBC (KD at low-micromolar level [1]) in parallel with BMS-1001 (KD at sub-nanomolar level) to map distinct conformational epitopes and validate binding site specificity. The approximately three to four orders of magnitude difference in binding affinity between APBC and BMS-1001 further enables concentration-response experiments probing the relationship between PD-L1 occupancy and downstream immunological signaling [2].

Tumor Immunology In Vivo Models Requiring Documented Hepatic Safety at Efficacious Doses

For in vivo tumor immunology studies where liver toxicity is a critical experimental variable or exclusion criterion, APBC offers a documented safety advantage: at its efficacious dose of 15 mg/kg in the hPD-L1 knock-in B16F10 syngeneic mouse model, no observable liver toxicity was detected by histological or biochemical analysis [1]. This contrasts with the immune-related hepatotoxicity observed with certain anti-PD-L1 monoclonal antibodies and other immunomodulatory agents [3]. APBC-treated mice additionally exhibited drastically elevated tumor-infiltrating CD4⁺ and CD8⁺ T cells and increased intratumoral inflammatory cytokine production [1], making it suitable for studies isolating T-cell-mediated antitumor immunity without the confounding variable of drug-induced hepatic inflammation.

PD-L1 Small-Molecule Inhibitor Benchmarking and Assay Development at Low-Micromolar Potency Tier

APBC's IC50 of 27.82 μM in HTRF PD-1/PD-L1 blockade assays with 65.1% maximum blocking efficiency [1] positions it as an appropriate low-micromolar reference compound for developing and validating biochemical or cell-based PD-L1 screening assays. Unlike highly potent clinical-stage inhibitors (e.g., INCB086550 with IC50 ≤ 10 nM [4], or BMS-1001 with IC50 = 0.9 nM [2]), APBC operates in a potency range where assay signal-to-noise ratios, DMSO tolerance, and compound solubility effects can be systematically evaluated. Procurement teams establishing PD-L1 inhibitor screening cascades can use APBC as an affordable, well-characterized low-potency control to calibrate assay sensitivity and Z'-factor determinations across HTRF, ELISA, and cell-based PD-1/PD-L1 blockade formats.

Biphenyl-4-Carboxamide Scaffold Selectivity Profiling Across Pharmacological Targets

APBC serves as the reference PD-L1-active member in broader biphenyl-4-carboxamide chemotype selectivity panels. In a landscape where the same scaffold yields TRPV1 antagonists (compound 8, IC50 = 0.53 μM [5]), dual cholinesterase inhibitors (compound 6d, AChE IC50 = 0.59 μM, BChE IC50 = 1.48 μM [6]), and fungicidal agents [7], APBC provides the PD-L1 checkpoint immunology anchor point. Medicinal chemistry teams performing scaffold-hopping or selectivity optimization can procure APBC alongside representative analogs from each pharmacological class to establish target engagement fingerprints, identify selectivity-determining structural features, and avoid the common pitfall of assuming scaffold-level target homogeneity. Verification by CAS number 324054-99-1 is essential to distinguish APBC from the unsubstituted biphenyl-4-carboxamide parent scaffold (CAS 3815-20-1).

Quote Request

Request a Quote for N-[2-(aminocarbonyl)phenyl]-4-biphenylcarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.